N-3 Substitution Status Differentiates This Compound from the Closest Methanesulfonyl Analog
The target compound (CAS 2191216-40-5) carries a hydrogen atom at the imidazolidin-2-one N-3 position, whereas the nearest purchasable analog (CAS 2185590-17-2) is N-3 methanesulfonylated [1]. In structurally related pyrrolidine-fused thiadiazine dioxide series, N-alkylation or N-sulfonylation of the imidazolidinone ring was shown to modulate BACE1 inhibitory potency by >10-fold in FRET-based enzymatic assays, with unsubstituted variants typically displaying lower clogP and distinct hydrogen-bond donor capacity [2]. The unsubstituted N-3 phenotype of the target compound is therefore expected to provide a different selectivity and ADME signature relative to the methanesulfonyl congener.
| Evidence Dimension | N-3 substituent status of imidazolidin-2-one ring |
|---|---|
| Target Compound Data | Hydrogen (unsubstituted) at N-3; Molecular weight: 283.31 g/mol; C10H13N5O3S |
| Comparator Or Baseline | CAS 2185590-17-2: Methanesulfonyl at N-3; Molecular weight: 361.39 g/mol; C11H15N5O5S2 |
| Quantified Difference | Molecular weight difference: 78.08 g/mol; H-bond donor count: target = 1, comparator = 0; S-atom count: target = 1, comparator = 2 |
| Conditions | Structural comparison based on vendor-supplied SMILES and molecular formula data; BACE1 activity inference from US-9145426-B2 SAR. |
Why This Matters
An N-3 unsubstituted imidazolidin-2-one is mandatory for medicinal chemistry programs requiring a free NH hydrogen-bond donor; procurement of the methanesulfonyl analog will not satisfy this requirement.
- [1] Kuujia. CAS 2185590-17-2 (1-methanesulfonyl-3-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one). Product Technical Datasheet. View Source
- [2] Justia Patents. Pyrrolidine-fused thiadiazine dioxide compounds as BACE inhibitors, compositions, and their use. US Patent 9,145,426 B2 (2012). View Source
